N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide
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Overview
Description
N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE is a complex organic compound that features a benzodiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Propyl Linker: This involves the reaction of the benzodiazole derivative with a propyl halide under basic conditions.
Amidation: The final step involves the reaction of the propyl-benzodiazole derivative with butanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodiazole ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.
Biology: It could be used as a probe to study biological processes involving benzodiazole-containing molecules.
Materials Science: The compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring system is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-3-METHYLBUTANAMIDE
- N-(3-CHLOROPHENYL)-BUTANAMIDE
- N-(4-CHLOROPHENYL)-BUTANAMIDE
Uniqueness
N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE is unique due to the presence of both a benzodiazole ring and a chlorophenyl group, which can confer distinct chemical and biological properties compared to other similar compounds. This unique structure may result in specific interactions with biological targets or unique material properties.
Properties
Molecular Formula |
C21H24ClN3O |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
N-[3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propyl]butanamide |
InChI |
InChI=1S/C21H24ClN3O/c1-2-8-21(26)23-14-7-13-20-24-18-11-5-6-12-19(18)25(20)15-16-9-3-4-10-17(16)22/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,23,26) |
InChI Key |
UNOPFBAQNVLCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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